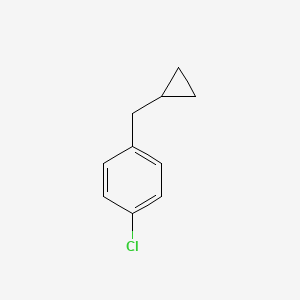
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic compound with the molecular formula C7H10N4O2. It is a derivative of purine, a class of compounds that are significant in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of purine derivatives. One common method includes the reaction of 8-ethylguanine with formic acid under reflux conditions . Another approach involves the cyclization of ethyl-substituted urea derivatives with formamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in cellular processes and enzyme inhibition.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, particularly as a TRPA1 antagonist and PDE4/7 inhibitor.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the TRPA1 channel and inhibits phosphodiesterases PDE4 and PDE7. These interactions lead to the modulation of pain and inflammation pathways, making it a potential therapeutic agent for conditions like neuropathic pain and arthritis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine
Theophylline: 1,3-dimethyl-7H-purine-2,6-dione
Theobromine: 3,7-dimethylxanthine
Uniqueness
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 8-position, which imparts distinct pharmacological properties compared to other purine derivatives. This structural variation allows it to interact differently with biological targets, offering potential advantages in therapeutic applications.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
8-ethyl-3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h4-5H,2H2,1H3,(H,8,9)(H2,10,11,12,13) |
Clé InChI |
FFKGXWZTESWUDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2C(N1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)



